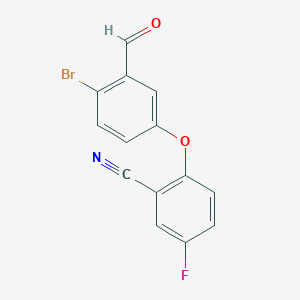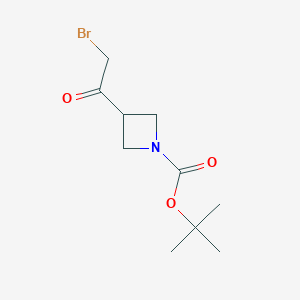![molecular formula C5H12ClNO2S B1381065 ([1-(Methylsulfonyl)cyclopropyl]methyl)amine hydrochloride CAS No. 1628734-96-2](/img/structure/B1381065.png)
([1-(Methylsulfonyl)cyclopropyl]methyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
([1-(Methylsulfonyl)cyclopropyl]methyl)amine hydrochloride is a chemical compound with the molecular formula C₅H₁₂ClNO₂S. It is a tertiary amine that features a methylsulfonyl group attached to a cyclopropyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ([1-(Methylsulfonyl)cyclopropyl]methyl)amine hydrochloride typically involves the reaction of cyclopropylmethylamine with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the product’s purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
([1-(Methylsulfonyl)cyclopropyl]methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in appropriate solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted cyclopropylmethylamine derivatives.
Applications De Recherche Scientifique
([1-(Methylsulfonyl)cyclopropyl]methyl)amine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ([1-(Methylsulfonyl)cyclopropyl]methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the context. It may also interact with cellular receptors and signaling pathways, influencing various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylmethylamine: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
Methylsulfonylmethane: Contains a methylsulfonyl group but lacks the cyclopropyl ring, resulting in different chemical properties.
Uniqueness
([1-(Methylsulfonyl)cyclopropyl]methyl)amine hydrochloride is unique due to the presence of both the methylsulfonyl group and the cyclopropyl ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propriétés
IUPAC Name |
(1-methylsulfonylcyclopropyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-9(7,8)5(4-6)2-3-5;/h2-4,6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRBSHULJMKRQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CC1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine](/img/structure/B1380989.png)





![5-Bromo-3-bromomethyl-benzo[d]isoxazole](/img/structure/B1381000.png)


